molecular formula C8H13NO2 B13014050 2-Cyclopropylpyrrolidine-2-carboxylic acid

2-Cyclopropylpyrrolidine-2-carboxylic acid

Cat. No.: B13014050
M. Wt: 155.19 g/mol
InChI Key: XNFHHGCNPHOQGW-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrrolidine-2-carboxylicacid is a heterocyclic compound that features a pyrrolidine ring with a cyclopropyl group attached to the second carbon and a carboxylic acid group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrrolidine-2-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with an α,β-unsaturated ester under acidic conditions to form the pyrrolidine ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropylpyrrolidine-2-carboxylicacid may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropylpyrrolidine-2-carboxylicacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring, resulting in different chemical properties.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different functional groups.

Uniqueness

2-Cyclopropylpyrrolidine-2-carboxylicacid is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-cyclopropylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8(6-2-3-6)4-1-5-9-8/h6,9H,1-5H2,(H,10,11)

InChI Key

XNFHHGCNPHOQGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(C2CC2)C(=O)O

Origin of Product

United States

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